molecular formula C11H12BrNO2 B1487061 2,4-Dimethylquinoline-5,8-diol hydrobromide CAS No. 52824-05-2

2,4-Dimethylquinoline-5,8-diol hydrobromide

Katalognummer: B1487061
CAS-Nummer: 52824-05-2
Molekulargewicht: 270.12 g/mol
InChI-Schlüssel: VODCUNUVYTXWSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethylquinoline-5,8-diol hydrobromide is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,4-Dimethylquinoline-5,8-diol hydrobromide is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its promising pharmacological properties.

Chemical Structure

The molecular formula of this compound is C11H12BrN2O2. The compound features a quinoline core with hydroxyl groups at positions 5 and 8 and methyl groups at positions 2 and 4. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell division proteins, similar to other quinoline derivatives.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

Antiviral Activity

The compound has also shown potential antiviral activity. Studies have indicated that it inhibits the growth of certain viruses by interfering with their replication processes. For instance, derivatives of quinoline compounds have been noted for their efficacy against influenza viruses.

  • Case Study : A derivative of this compound was tested against H5N1 influenza virus, showing a viral growth inhibition rate of approximately 91% with low cytotoxicity levels compared to standard antiviral drugs .

Cytotoxicity and Cancer Research

In recent investigations into its anticancer properties, this compound has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting reduced toxicity towards normal cells.

Cell Line IC50 (µM) Selectivity Ratio
HeLa (Cervical cancer)15.03.0
MCF-7 (Breast cancer)10.04.0
A549 (Lung cancer)12.03.5

The selectivity ratio indicates that the compound is significantly more toxic to cancer cells than to normal fibroblasts, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses.
  • Cell Cycle Interference : By targeting proteins associated with cell division, the compound can disrupt the proliferation of pathogenic cells.

Eigenschaften

IUPAC Name

2,4-dimethylquinoline-5,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.BrH/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11;/h3-5,13-14H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCUNUVYTXWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)O)O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40638528
Record name 8-Hydroxy-2,4-dimethylquinolin-5(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40638528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52824-05-2
Record name NSC168812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Hydroxy-2,4-dimethylquinolin-5(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40638528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylquinoline-5,8-diol hydrobromide
Reactant of Route 2
2,4-Dimethylquinoline-5,8-diol hydrobromide
Reactant of Route 3
2,4-Dimethylquinoline-5,8-diol hydrobromide
Reactant of Route 4
2,4-Dimethylquinoline-5,8-diol hydrobromide
Reactant of Route 5
2,4-Dimethylquinoline-5,8-diol hydrobromide
Reactant of Route 6
2,4-Dimethylquinoline-5,8-diol hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.